molecular formula C11H19Br2NO3 B14393779 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide CAS No. 88498-28-6

2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide

Cat. No.: B14393779
CAS No.: 88498-28-6
M. Wt: 373.08 g/mol
InChI Key: VCJHMDCOKOABIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide is a chemical compound with a complex structure It contains bromine atoms, an ethoxyethoxy group, and a prop-2-en-1-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy and prop-2-en-1-yl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the modification of other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and other functional groups play a key role in these interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated amides and compounds with ethoxyethoxy or prop-2-en-1-yl groups. Examples include:

  • 2,3-Dibromo-N-methylpropanamide
  • N-[(2-ethoxyethoxy)methyl]-N-propylacetamide

Uniqueness

What sets 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

88498-28-6

Molecular Formula

C11H19Br2NO3

Molecular Weight

373.08 g/mol

IUPAC Name

2,3-dibromo-N-(2-ethoxyethoxymethyl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C11H19Br2NO3/c1-3-5-14(11(15)10(13)8-12)9-17-7-6-16-4-2/h3,10H,1,4-9H2,2H3

InChI Key

VCJHMDCOKOABIT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCN(CC=C)C(=O)C(CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.